2-(2-Morpholin-4-ylethoxy)benzonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-morpholin-4-ylethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c14-11-12-3-1-2-4-13(12)17-10-7-15-5-8-16-9-6-15/h1-4H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWXLNMTIZTACP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70388160 | |
| Record name | 2-(2-morpholin-4-ylethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
540753-12-6 | |
| Record name | 2-(2-morpholin-4-ylethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Strategies for 2 2 Morpholin 4 Ylethoxy Benzonitrile and Analogous Structures
Methodologies for Benzonitrile (B105546) Moiety Introduction and Modification
The benzonitrile unit is a versatile synthetic building block, and its introduction onto an aromatic ring is a key step in the synthesis of the target molecule. scielo.brresearchgate.net The reactivity of the nitrile group also allows for its transformation into a variety of other functionalities, providing diverse pathways for creating analogous structures. researchgate.netresearchgate.net
The direct introduction of a cyano group onto an aromatic ring can be achieved through several methods, ranging from classical transition-metal-mediated reactions to modern catalytic approaches.
Transition-metal-catalyzed cyanation of aryl halides or pseudohalides is a well-established and efficient method for preparing aromatic nitriles. nih.govresearchgate.net These reactions often employ palladium, nickel, or copper catalysts in conjunction with a cyanide source. Common sources include potassium cyanide (KCN), sodium cyanide (NaCN), copper(I) cyanide (CuCN), and zinc cyanide (Zn(CN)₂). researchgate.netnih.gov However, these traditional methods can suffer from drawbacks such as the high toxicity of metal cyanides, the generation of stoichiometric metal waste, and potential catalyst poisoning. nih.govresearchgate.net
To overcome these limitations, significant research has focused on developing alternative cyanating agents and catalytic systems. nih.gov Nonmetallic, organic cyano-group sources have emerged as valuable alternatives. nih.govresearchgate.net One such reagent is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), which has been successfully used in ruthenium-catalyzed C–H cyanation reactions, offering a less toxic and readily available cyanide source. scielo.brnih.gov Another approach involves photoredox catalysis, which enables the direct C–H functionalization of arenes to introduce the nitrile group under mild conditions. scielo.br
The choice of method often depends on the substrate's functional group tolerance and the desired reaction conditions. Palladium-catalyzed reactions, for instance, are known for their broad scope and applicability to various aryl chlorides, which are often inexpensive and readily available starting materials. psu.edu
Comparison of Aromatic Cyanation Methodologies
| Method | Catalyst/Reagent | Cyanide Source | Key Advantages | Limitations | Reference |
|---|---|---|---|---|---|
| Rosenmund-von Braun Reaction | CuCN | CuCN | Well-established for aryl halides. | High temperatures, stoichiometric copper waste. | researchgate.net |
| Palladium-Catalyzed Coupling | Pd complexes (e.g., Pd(PPh₃)₄) | KCN, Zn(CN)₂ | High yields, good functional group tolerance, applicable to aryl chlorides. | Toxicity of cyanide source, potential for HCN gas generation. | psu.edu |
| Ruthenium-Catalyzed C-H Cyanation | [RuCl₂(p-cymene)]₂ | NCTS | Direct C-H functionalization, uses less toxic organic cyanide source. | Requires directing group, catalyst loading. | nih.gov |
| Photoredox Catalysis | Photocatalyst (e.g., organic dye) | Various | Mild reaction conditions, direct C-H functionalization. | Substrate scope can be limited. | scielo.br |
The cyano group is highly prized in organic synthesis for its ability to be converted into a wide array of other functional groups. scielo.brresearchgate.net This versatility allows for late-stage diversification of the benzonitrile core to produce a library of analogous compounds.
Key transformations of the nitrile group include:
Hydrolysis: Under acidic or basic conditions, nitriles can be hydrolyzed to form carboxylic acids. fiveable.melibretexts.org This reaction proceeds through an amide intermediate, which can sometimes be isolated under milder conditions. libretexts.org
Reduction: Nitriles are readily reduced to primary amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. fiveable.melibretexts.org This transformation is fundamental for introducing an aminomethyl group.
Nucleophilic Addition: The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles. researchgate.netfiveable.me Grignard reagents, for example, add to the nitrile to form an imine intermediate, which upon hydrolysis yields a ketone. libretexts.org This provides a route to introduce a new carbon-carbon bond.
Cycloaddition Reactions: Nitriles can participate in various cycloaddition reactions, such as [3+2] cycloadditions with azides, to form nitrogen-containing heterocyclic compounds like tetrazoles. researchgate.netresearchgate.net
Biological transformations using enzymes like nitrilases or nitrile hydratases offer an environmentally benign alternative for converting nitriles to carboxylic acids or amides, respectively. nih.gov These biocatalytic methods are highly chemoselective and operate under mild conditions, often avoiding the harsh reagents required in traditional chemical methods. nih.gov
Key Synthetic Transformations of the Nitrile Group
| Transformation | Reagents | Product Functional Group | Reference |
|---|---|---|---|
| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) | fiveable.melibretexts.org |
| Reduction | 1. LiAlH₄, 2. H₂O | Primary Amine (-CH₂NH₂) | libretexts.org |
| Grignard Reaction | 1. R-MgX, 2. H₃O⁺ | Ketone (-C(=O)R) | fiveable.me |
| Biocatalytic Hydrolysis | Nitrilase / Nitrile hydratase | Carboxylic Acid / Amide | nih.gov |
Construction of the 2-Morpholin-4-ylethoxy Side Chain
The synthesis of the ether linkage is the critical step in attaching the morpholinoethoxy side chain to the benzonitrile core. This is typically accomplished through nucleophilic substitution or metal-catalyzed cross-coupling reactions.
The formation of the aryl ether bond in 2-(2-Morpholin-4-ylethoxy)benzonitrile can be approached via several reliable synthetic methods.
The Williamson ether synthesis is a classic and widely used method for preparing ethers. masterorganicchemistry.com In the context of the target molecule, this reaction involves the deprotonation of 2-cyanophenol to form a phenoxide ion, which then acts as a nucleophile. rsc.org This phenoxide subsequently displaces a leaving group from an electrophile, such as 4-(2-chloroethyl)morpholine (B1582488), in an Sₙ2 reaction to form the desired ether. masterorganicchemistry.comjk-sci.com
The reaction is typically performed in the presence of a base, such as sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), or sodium hydride (NaH), to generate the alkoxide or phenoxide in situ. jk-sci.com The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) often being used to accelerate the Sₙ2 reaction. jk-sci.com
Variations of the Williamson synthesis have been developed to improve efficiency and expand its scope. Phase-transfer catalysis can be employed to facilitate the reaction between a water-soluble phenoxide and an organic-soluble alkyl halide. For the synthesis of alkyl aryl ethers, high-temperature catalytic Williamson ether synthesis (CWES) has been developed, which allows the use of weaker, less expensive alkylating agents like alcohols or esters, representing a "greener" alternative. acs.orgresearchgate.net
General Protocol for Williamson Ether Synthesis
| Component | Example Reagent | Role in Reaction | Reference |
|---|---|---|---|
| Nucleophile Precursor | 2-Cyanophenol | Source of the phenoxide nucleophile. | rsc.org |
| Electrophile | 4-(2-Chloroethyl)morpholine or 4-(2-Tosyloxyethyl)morpholine | Provides the alkyl backbone and is attacked by the nucleophile. | masterorganicchemistry.com |
| Base | K₂CO₃, NaH, NaOH | Deprotonates the phenol (B47542) to form the reactive phenoxide. | jk-sci.com |
| Solvent | DMF, Acetonitrile (B52724), DMSO | Polar aprotic solvent to facilitate the Sₙ2 reaction. | jk-sci.com |
Palladium-catalyzed cross-coupling reactions have become a powerful tool for C–O bond formation, providing an alternative to the classical Williamson synthesis, particularly for challenging substrates. organic-chemistry.orgresearchgate.net This methodology can be applied to synthesize the target molecule by coupling an aryl halide, such as 2-chlorobenzonitrile (B47944) or 2-bromobenzonitrile, with 2-morpholinoethanol.
These reactions typically require a palladium catalyst, a phosphine (B1218219) ligand, and a base. The development of bulky, electron-rich phosphine ligands has been critical to the success of these couplings, enabling the efficient reaction of less reactive aryl chlorides. organic-chemistry.org A notable example is the use of a bulky di-1-adamantyl-substituted bipyrazolylphosphine ligand, which has proven effective for the coupling of various (hetero)aryl chlorides with primary alcohols, yielding the corresponding alkyl aryl ethers in high yields. researchgate.net This method demonstrates excellent selectivity for primary alcohols, which is relevant for the use of 2-morpholinoethanol. The choice of base and solvent system is also critical for optimizing the reaction yield and minimizing side reactions.
Catalyst Systems for Palladium-Catalyzed Aryl Ether Synthesis
| Aryl Halide | Alcohol | Palladium Source | Ligand | Base | Reference |
|---|---|---|---|---|---|
| Aryl Chloride/Bromide | Primary Alcohols | Pd₂(dba)₃ | Bulky biaryl phosphines | NaOtBu, Cs₂CO₃ | organic-chemistry.org |
| (Hetero)aryl Chloride | Primary Alcohols | - | Di-1-adamantyl-substituted bipyrazolylphosphine | - | researchgate.net |
Synthesis of the Morpholine (B109124) Ring System
The morpholine ring is a prevalent scaffold in medicinal chemistry, valued for its ability to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability. acs.org Consequently, numerous synthetic methods for its construction have been developed, ranging from classical cyclization reactions to modern catalytic approaches.
A foundational and widely utilized strategy for morpholine synthesis involves the cyclization of 1,2-amino alcohols. This approach is conceptually straightforward, leveraging the bifunctional nature of the precursor to form the two distinct heteroatoms within the six-membered ring. A common method involves the N-alkylation of a 1,2-amino alcohol with a two-carbon unit bearing leaving groups on both ends, followed by an intramolecular Williamson ether synthesis.
More contemporary methods have sought to improve the efficiency and environmental footprint of these cyclizations. A notable advancement is the use of ethylene (B1197577) sulfate (B86663) as a reagent for the conversion of 1,2-amino alcohols to morpholines. chemrxiv.org This redox-neutral protocol proceeds in one or two steps with high yields and utilizes inexpensive and environmentally benign reagents. chemrxiv.org The key to this methodology is the selective N-monoalkylation of the amino alcohol by ethylene sulfate, which then undergoes intramolecular cyclization. chemrxiv.org This approach avoids the use of hazardous reagents like chloroacetyl chloride and strong reducing agents typically employed in traditional multistep sequences. chemrxiv.org
The reaction of 1,2-amino alcohols with an α-phenylvinylsulfonium salt also provides a concise route to stereodefined C-substituted morpholines in excellent yields. Furthermore, boron trifluoride etherate has been shown to mediate the intramolecular hydroalkoxylation of nitrogen-tethered alkenes, yielding morpholines among other heterocyclic systems.
Transition metal catalysis has emerged as a powerful tool for the construction of heterocyclic systems, including the morpholine ring. These methods often offer high levels of efficiency and selectivity under mild reaction conditions. Palladium-catalyzed reactions, for instance, have been successfully employed for the synthesis of morpholines. A base-free Pd(DMSO)₂(TFA)₂ catalyst can facilitate a Wacker-type aerobic oxidative cyclization of alkenes, providing access to a variety of six-membered nitrogen heterocycles, including morpholines.
Gold-catalyzed cyclization of alkynylamines or alkynylalcohols presents another efficient route for constructing morpholine derivatives. These reactions can proceed with low catalyst loading and often display excellent functional group tolerance. The proposed mechanism typically involves a cascade cyclization and isomerization process to furnish the six-membered ring.
Iron(III) catalysis has also been demonstrated to be effective in the diastereoselective synthesis of substituted morpholines from 1,2-amino ethers and 1,2-hydroxy amines that are substituted with an allylic alcohol. This method allows for the formation of either the C-O or C-N bond to complete the morpholine ring.
In line with the growing importance of sustainable chemical practices, green chemistry principles are increasingly being applied to the synthesis of morpholines. As previously mentioned, the use of ethylene sulfate for the cyclization of 1,2-amino alcohols is a prime example of a green synthetic method. chemrxiv.org This process is redox-neutral, minimizes waste generation, and avoids harsh reagents. chemrxiv.org The scalability of this reaction has been demonstrated, making it a viable option for larger-scale production. chemrxiv.org
Another aspect of green chemistry in this context is the use of N-formylmorpholine as a green solvent in organic synthesis. While this is a derivative of morpholine rather than a synthesis of the ring itself, it highlights the environmentally benign nature of some morpholine-based compounds. The synthesis of N-formylmorpholine from morpholine and formic acid under optimized conditions is reported to be high-yielding.
The overarching goal of these green approaches is to reduce the environmental impact of morpholine synthesis by minimizing waste, avoiding toxic substances, and improving energy efficiency, all while maintaining high yields and selectivity.
Convergent and Divergent Synthesis Routes to this compound
The synthesis of the target molecule, this compound, is well-suited to a convergent approach, where the key fragments—the substituted benzonitrile and the morpholinoethanol (B8693651) side chain—are synthesized separately and then coupled in a final step. This strategy is generally more efficient for complex molecules than a linear synthesis.
A plausible and widely used method for the final coupling step is the Williamson ether synthesis. This reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base. In the context of synthesizing this compound, this would entail the reaction of 2-cyanophenol with 4-(2-chloroethyl)morpholine.
| Precursor | Structure | Synthetic Approach |
|---|---|---|
| 2-Cyanophenol | Prepared from salicylaldehyde (B1680747) via salicylaldoxime (B1680748) and subsequent dehydration. google.com Can also be synthesized from salicylamide (B354443) by dehydration with phosgene. google.com | |
| 4-(2-Chloroethyl)morpholine | ![]() | Synthesized from 2-morpholinoethan-1-ol by reaction with thionyl chloride. chemicalbook.com |
The Williamson ether synthesis is typically carried out using a base such as potassium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF). The reaction of 2-cyanobenzyl chloride with various phenols under these conditions has been shown to produce the corresponding aryl ethers in good to excellent yields. asianpubs.org A similar approach can be envisioned for the coupling of 2-cyanophenol with 4-(2-chloroethyl)morpholine.
A divergent synthesis strategy would be particularly useful for creating a library of analogous structures. Starting from a common intermediate, different building blocks can be introduced to generate a variety of final products. For example, a key intermediate like 2-(2-bromoethoxy)benzonitrile (B2820208) could be synthesized and then reacted with a range of different amines, including morpholine and its substituted derivatives, to produce a library of compounds with varying heterocyclic moieties. Alternatively, various substituted 2-cyanophenols could be coupled with 4-(2-chloroethyl)morpholine to explore the impact of different substituents on the benzonitrile ring.
Stereochemical Control and Regioselectivity in Complex Molecule Synthesis
When synthesizing more complex analogues of this compound that may contain stereocenters or require specific substitution patterns, the principles of stereochemical control and regioselectivity become paramount.
Stereochemical control is particularly relevant when dealing with substituted morpholine rings. The synthesis of enantiomerically pure morpholines can be achieved through various methods. For instance, a tandem one-pot reaction involving hydroamination and asymmetric transfer hydrogenation can lead to the enantioselective synthesis of 3-substituted morpholines. The stereochemical outcome in such reactions is often dictated by the chiral catalyst used, such as a ruthenium complex with a chiral ligand like (S,S)-Ts-DPEN.
Another approach to stereoselective morpholine synthesis is the copper-promoted oxyamination of alkenes. This method allows for the synthesis of 2,5-disubstituted morpholines with high diastereoselectivity. The relative stereochemistry of the products can often be predicted and is influenced by the starting materials and reaction conditions. Polymer-supported synthesis has also been employed for the stereoselective preparation of morpholine-3-carboxylic acid derivatives, starting from immobilized chiral amino acids. nih.gov The inclusion of a reducing agent like triethylsilane during cleavage from the resin can stereoselectively yield the saturated morpholine ring. nih.gov
| Method | Key Features | Stereochemical Outcome |
|---|---|---|
| Asymmetric Transfer Hydrogenation | Tandem hydroamination/hydrogenation of aminoalkyne substrates. | High enantiomeric excess (ee) for 3-substituted morpholines. |
| Copper-Promoted Oxyamination | Intramolecular cyclization/intermolecular amination of β-hydroxy N-allylsulfonamides. | Good to excellent diastereoselectivity for 2,5-disubstituted morpholines. |
| Polymer-Supported Synthesis | Utilizes immobilized chiral amino acids as starting materials. | Stereoselective formation of morpholine-3-carboxylic acids. nih.gov |
Regioselectivity is a critical consideration in the synthesis of analogues with substituted benzonitrile rings, particularly during the Williamson ether synthesis step. When a substituted 2-cyanophenol is used, the reaction must selectively occur at the desired hydroxyl group if multiple are present, or avoid undesired side reactions at other positions on the aromatic ring. The choice of solvent can have a significant impact on the regioselectivity of O- versus C-alkylation in Williamson ether synthesis. For instance, polar aprotic solvents like acetonitrile tend to favor O-alkylation over C-alkylation. The nature of the substituents on the aromatic ring can also influence the regioselectivity by altering the nucleophilicity of the phenoxide and the accessibility of different reaction sites. Careful optimization of reaction conditions, including the choice of base, solvent, and temperature, is crucial for achieving high regioselectivity in the synthesis of complex aryl ethers.
Comprehensive Spectroscopic and Structural Characterization of 2 2 Morpholin 4 Ylethoxy Benzonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Conformation
NMR spectroscopy is the cornerstone for determining the precise structure of organic compounds in solution. A combination of one-dimensional and two-dimensional techniques provides a complete picture of the atomic connectivity and spatial arrangement.
The ¹H and ¹³C NMR spectra provide the initial framework for the molecular structure by identifying the different chemical environments of the hydrogen and carbon atoms.
¹H NMR Spectroscopy: The ¹H NMR spectrum of 2-(2-morpholin-4-ylethoxy)benzonitrile would exhibit distinct signals corresponding to the aromatic, ethoxy, and morpholine (B109124) protons. The aromatic region is expected to show four distinct multiplets between approximately 6.9 and 7.6 ppm, characteristic of a 1,2-disubstituted benzene (B151609) ring. The protons on the ethoxy linker would appear as two triplets: the O-CH₂ group around 4.2 ppm and the N-CH₂ group further upfield, around 2.9 ppm. The morpholine ring protons would present as two distinct signals, typically triplets, with the protons adjacent to the oxygen atom (O-CH₂) appearing around 3.7 ppm and those adjacent to the nitrogen atom (N-CH₂) around 2.6 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms. The benzonitrile (B105546) moiety would display signals for the nitrile carbon (-C≡N) around 117 ppm and the carbon to which it is attached (C1) at a low-field position, approximately 115 ppm. The oxygen-bearing aromatic carbon (C2) would be significantly downfield, around 160 ppm. The remaining four aromatic carbons would resonate in the 114-134 ppm range. The ethoxy linker carbons are expected at approximately 67 ppm (O-CH₂) and 57 ppm (N-CH₂). The morpholine carbons would show two signals: one for the carbons adjacent to oxygen (~67 ppm) and another for the carbons adjacent to nitrogen (~54 ppm).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift increments and data from similar compounds. Solvent: CDCl₃.
| Atom Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Benzonitrile Aromatic-H | 7.0 - 7.6 (m) | - |
| Benzonitrile Aromatic-C | - | 114 - 134 |
| C-CN | - | ~115 |
| C-O | - | ~160 |
| C≡N | - | ~117 |
| O-CH₂ (ethoxy) | ~4.2 (t) | ~67 |
| N-CH₂ (ethoxy) | ~2.9 (t) | ~57 |
| O-CH₂ (morpholine) | ~3.7 (t) | ~67 |
| N-CH₂ (morpholine) | ~2.6 (t) | ~54 |
2D NMR experiments are essential for unambiguously assigning the signals from 1D spectra and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds. It would show correlations between adjacent protons on the ethoxy linker (-OCH₂-CH₂N-), between neighboring protons on the morpholine ring, and among the coupled protons of the aromatic ring. This is critical for confirming the ethoxy chain's connectivity.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom it is directly attached to. This allows for the definitive assignment of each carbon signal based on the already assigned proton signals, such as linking the proton signal at ~4.2 ppm to the carbon signal at ~67 ppm (O-CH₂).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is invaluable for piecing together the molecular fragments. For instance, HMBC would show a correlation from the O-CH₂ protons (~4.2 ppm) to the aromatic carbon C2 (~160 ppm), confirming the attachment of the ethoxy linker to the benzene ring. It would also show correlations from the ethoxy N-CH₂ protons to the morpholine N-CH₂ carbons, connecting the linker to the morpholine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional conformation and stereochemistry. In this molecule, NOESY could reveal spatial proximity between the protons of the ethoxy linker (O-CH₂) and the proton at the C3 position of the benzonitrile ring, helping to define the preferred conformation around the aryl-O bond.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of a compound, which allows for the calculation of its elemental formula. For this compound (C₁₃H₁₆N₂O₂), the expected exact mass is 232.1212 g/mol . HRMS analysis would confirm this precise mass with high accuracy, typically within a few parts per million (ppm).
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides information about the molecule's structure by breaking it into smaller, identifiable pieces. The fragmentation pattern is a molecular fingerprint. Key expected fragmentation pathways for this compound would include:
Alpha-cleavage next to the morpholine nitrogen, leading to the loss of a C₂H₄O fragment or cleavage at the C-N bond, resulting in a characteristic morpholine-containing ion.
A prominent fragment corresponding to the methylene-morpholine cation at m/z 100 is a common observation for N-substituted morpholines.
Cleavage of the ethoxy linker , particularly at the C-O bonds, leading to fragments representing the benzonitrile portion and the morpholine portion.
Loss of the entire morpholinoethyl side chain to yield a 2-hydroxybenzonitrile (B42573) fragment ion.
Table 2: Predicted HRMS Data and Major Fragmentation Ions
| Analysis | Predicted Value | Information Gained |
| Molecular Ion [M+H]⁺ | m/z 233.1285 | Confirms elemental formula (C₁₃H₁₇N₂O₂⁺) |
| Major Fragment 1 | m/z 100.0757 | Methylene-morpholine cation, confirms morpholine moiety |
| Major Fragment 2 | m/z 146.0597 | [M - C₄H₈NO]⁺, loss of morpholine ring |
| Major Fragment 3 | m/z 120.0441 | [M - C₆H₁₂NO]⁺, ion of 2-hydroxybenzonitrile |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing direct information about the functional groups present.
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the key functional groups. A strong, sharp peak around 2225-2235 cm⁻¹ is the hallmark of the nitrile (-C≡N) stretching vibration. Aromatic C-H stretching would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethoxy and morpholine groups would be observed in the 2850-2960 cm⁻¹ region. The crucial C-O-C stretching vibrations of the aryl ether and the morpholine ring would produce strong bands in the 1250-1040 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would complement the IR data. The nitrile stretch at ~2230 cm⁻¹ is typically strong and easily identifiable in the Raman spectrum. Aromatic ring breathing modes, which are often weak in the IR spectrum, would give rise to strong signals in the Raman spectrum, providing further confirmation of the substituted benzene ring.
Table 3: Key Expected Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| C-H Stretch (Aromatic) | Benzonitrile | 3100-3000 | 3100-3000 |
| C-H Stretch (Aliphatic) | Ethoxy, Morpholine | 2960-2850 | 2960-2850 |
| C≡N Stretch | Nitrile | 2235-2225 (Strong, Sharp) | 2235-2225 (Strong) |
| C=C Stretch (Aromatic) | Benzene Ring | 1600-1450 | 1600-1450 |
| C-O-C Stretch (Aryl Ether) | Ar-O-CH₂ | 1260-1230 (Strong) | 1260-1230 |
| C-O-C Stretch (Alkyl Ether) | Morpholine | 1120-1080 (Strong) | 1120-1080 |
| C-N Stretch | Morpholine | 1140-1020 | 1140-1020 |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The benzonitrile chromophore is expected to dominate the UV spectrum. Substituted benzonitriles typically exhibit two main absorption bands corresponding to π → π* transitions. For this compound, these bands would likely appear around 245 nm and 285 nm . The substitution of the ethoxy group on the ring acts as an auxochrome, which may cause a slight red shift (shift to longer wavelengths) and an increase in the intensity of these bands compared to unsubstituted benzonitrile.
X-ray Crystallography for Solid-State Molecular Geometry and Conformation
Should a suitable single crystal of the compound be grown, X-ray crystallography would provide the definitive solid-state structure. This technique would yield precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's three-dimensional geometry. Key structural questions that could be answered include:
The conformation of the morpholine ring (typically a chair conformation).
The planarity of the benzonitrile ring.
The torsion angles defining the orientation of the ethoxy side chain relative to the aromatic ring.
The packing of molecules in the crystal lattice and the nature of any intermolecular interactions, such as C-H···N or C-H···O hydrogen bonds, which stabilize the crystal structure.
Advanced Chiroptical Characterization (if Chiral Analogues are Investigated)
While the parent compound, this compound, is achiral, the investigation of its chiral analogues is a critical area of stereochemical research. The introduction of chirality into this structure could be achieved through several synthetic strategies, such as the substitution on the morpholine ring with chiral groups, the creation of stereogenic centers on the ethoxy linker, or the generation of atropisomers by introducing bulky substituents on the benzonitrile ring system to restrict bond rotation. nih.govresearchgate.net Although specific chiroptical studies on analogues of this compound are not extensively documented in the current literature, the characterization of such hypothetical chiral molecules would rely on advanced spectroscopic techniques designed to probe stereochemistry.
Chiroptical spectroscopy measures the differential interaction of a chiral substance with left and right circularly polarized light, providing unique information about the three-dimensional arrangement of atoms. The primary techniques employed for this purpose are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD).
Electronic Circular Dichroism (ECD)
ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-Visible range. This technique is highly sensitive to the electronic environment of the chromophores within a chiral molecule. For chiral analogues of this compound, the benzonitrile moiety would serve as the primary chromophore. The sign and intensity of the observed Cotton effects in an ECD spectrum are directly related to the absolute configuration of the stereogenic centers. nih.gov
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are indispensable for interpreting ECD spectra. mdpi.com By calculating the theoretical ECD spectrum for a known configuration (e.g., R or S), it can be compared with the experimental spectrum to unambiguously assign the absolute stereochemistry of the synthesized analogue. researchgate.net
Vibrational Circular Dichroism (VCD)
VCD spectroscopy is the infrared counterpart to ECD, measuring the differential absorption of left and right circularly polarized light in the infrared region, which corresponds to vibrational transitions. VCD provides a wealth of structural information because it is sensitive to the entire vibrational framework of a molecule, not just the chromophoric parts. ru.nl
For a chiral analogue, VCD could provide detailed conformational information in solution. rsc.org Specific vibrational modes, such as the C≡N stretch of the nitrile group and the C-O-C stretches of the morpholine and ether moieties, would exhibit VCD signals characteristic of their spatial arrangement relative to the chiral center(s). mdpi.com As with ECD, DFT calculations are routinely used to simulate VCD spectra, which are then compared to experimental data to confirm the absolute configuration and dominant solution-state conformation of the chiral molecule. ru.nl The high resolution of VCD makes it a powerful tool for distinguishing between subtle conformational differences. mdpi.com
Optical Rotation (OR)
While not a spectroscopic curve-based method like ECD or VCD, the measurement of specific optical rotation at a single wavelength (typically the sodium D-line at 589 nm) is a fundamental chiroptical property. It confirms the presence of chirality and enantiomeric excess. For any synthesized chiral analogue of this compound, determining its specific rotation would be a primary step in its characterization.
Advanced Computational Chemistry and Molecular Modeling Studies of 2 2 Morpholin 4 Ylethoxy Benzonitrile
Quantum Chemical Investigations via Density Functional Theory (DFT)
Density Functional Theory (DFT) serves as a powerful computational tool in quantum chemistry to investigate the electronic structure of many-body systems. For the compound 2-(2-Morpholin-4-ylethoxy)benzonitrile, DFT calculations can provide profound insights into its intrinsic molecular properties, reactivity, and spectroscopic characteristics. By approximating the exchange-correlation energy, DFT methods offer a balance between accuracy and computational cost, making them ideal for a molecule of this size.
Electronic Structure and Charge Distribution Analysis
DFT calculations can elucidate the electronic structure of this compound, revealing the distribution of electrons within the molecule. Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity.
Natural Bond Orbital (NBO) analysis is another technique used to study charge distribution. It provides a localized picture of bonding and allows for the calculation of atomic charges. This analysis would reveal the partial charges on each atom of this compound, highlighting the electrophilic and nucleophilic centers. For instance, the nitrogen and oxygen atoms of the morpholine (B109124) ring are expected to carry negative charges, while the hydrogen atoms are likely to be positively charged.
Illustrative Data Table: Calculated Electronic Properties (Note: The following data is illustrative and serves as an example of what a DFT study might reveal. Specific experimental or calculated values for this compound are not publicly available.)
| Parameter | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.5 D |
Reactivity Descriptors: Fukui Functions and Electrostatic Potential Maps
Fukui functions are reactivity descriptors derived from DFT that help in predicting the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the changes in electron density upon the addition or removal of an electron, Fukui functions can pinpoint specific atoms or regions within this compound that are most susceptible to chemical reactions.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution around a molecule. These maps are color-coded to indicate regions of negative and positive electrostatic potential. For this compound, an MEP map would likely show negative potential (red/yellow) around the nitrogen and oxygen atoms of the morpholine ring and the nitrogen of the nitrile group, indicating these are sites prone to electrophilic attack. Regions of positive potential (blue) would be expected around the hydrogen atoms.
Illustrative Data Table: Fukui Function Indices for Selected Atoms (Note: The following data is illustrative and serves as an example of what a DFT study might reveal. Specific experimental or calculated values for this compound are not publicly available.)
| Atom | f(r) for Nucleophilic Attack | f(r) for Electrophilic Attack |
| N (morpholine) | 0.025 | 0.150 |
| O (morpholine) | 0.030 | 0.180 |
| N (nitrile) | 0.045 | 0.210 |
| C (nitrile) | 0.110 | 0.050 |
Computational Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)
DFT calculations can be used to predict various spectroscopic properties of this compound.
NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts can be performed. These predicted spectra, when compared with experimental data, can aid in the structural confirmation of the molecule.
IR Spectroscopy: The vibrational frequencies of the molecule can be calculated to predict its infrared (IR) spectrum. This allows for the assignment of specific vibrational modes to the observed absorption bands, providing insights into the molecule's functional groups and bonding.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be employed to simulate the electronic absorption spectrum (UV-Vis). This provides information about the electronic transitions within the molecule and can help in understanding its photophysical properties.
Illustrative Data Table: Predicted Vibrational Frequencies and Assignments (Note: The following data is illustrative and serves as an example of what a DFT study might reveal. Specific experimental or calculated values for this compound are not publicly available.)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |
| 1 | 3050 | Aromatic C-H stretch |
| 2 | 2230 | C≡N stretch |
| 3 | 1250 | C-O-C stretch (ether) |
| 4 | 1115 | C-N stretch (morpholine) |
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. For this compound, MD simulations can provide a detailed understanding of its conformational dynamics and how it interacts with solvent molecules. By simulating the molecule in a solvent box (e.g., water), one can observe its behavior in a more biologically relevant environment. These simulations can reveal how the molecule flexes, rotates, and changes its shape, and how it forms hydrogen bonds or other non-covalent interactions with the surrounding solvent.
Conformational Analysis and Energy Landscapes Mapping
Conformational analysis of this compound involves identifying the molecule's stable three-dimensional structures (conformers) and determining their relative energies. This can be achieved through systematic searches or by analyzing the trajectories from MD simulations. The results can be visualized as a potential energy surface or a free energy landscape, which maps the energy of the molecule as a function of its conformational degrees of freedom (e.g., dihedral angles). This mapping helps in identifying the most populated and energetically favorable conformations of the molecule in a given environment.
Molecular Interaction Modeling: Ligand-Target (Conceptual Frameworks, not specific biological outcomes for the compound)
Molecular interaction modeling, often through techniques like molecular docking, provides a conceptual framework for understanding how a ligand such as this compound might interact with a biological target like a protein receptor. This process involves predicting the preferred orientation of the ligand when bound to a target to form a stable complex. The modeling can identify potential binding modes and key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-target complex. This information is foundational in structure-based drug design, providing a rational basis for designing molecules with desired interaction profiles.
Cheminformatics and Quantitative Structure-Property Relationship (QSPR) Methodologies
Cheminformatics and Quantitative Structure-Property Relationship (QSPR) methodologies are powerful computational tools used to predict the physicochemical and biological properties of molecules based on their chemical structure. These approaches are instrumental in modern drug discovery and materials science, enabling the rapid screening of virtual libraries of compounds and the optimization of lead candidates. In the context of this compound, these methods can provide valuable insights into its molecular characteristics and potential activities.
Detailed research into the specific application of cheminformatics and QSPR methodologies to this compound is limited in publicly available scientific literature. However, the theoretical application of these techniques would involve the calculation of a variety of molecular descriptors. These descriptors quantify different aspects of the molecule's structure and are used to build predictive models.
For a molecule like this compound, a range of descriptors would be calculated. These can be broadly categorized into constitutional (1D), topological (2D), and geometrical (3D) descriptors.
Table 1: Examples of Theoretical Molecular Descriptors for this compound
| Descriptor Category | Descriptor Example | Theoretical Value (Illustrative) | Description |
| Constitutional (1D) | Molecular Weight | 246.3 g/mol | The sum of the atomic weights of all atoms in the molecule. |
| Atom Count | 34 | The total number of atoms in the molecule. | |
| Bond Count | 36 | The total number of bonds in the molecule. | |
| Rotatable Bond Count | 5 | The number of bonds that allow free rotation, indicating molecular flexibility. | |
| Topological (2D) | Wiener Index | 1028 | A distance-based index that reflects the branching of the molecular skeleton. |
| Balaban J Index | 2.54 | A topological index that correlates with various physicochemical properties. | |
| Kier & Hall Connectivity Indices | (Varies) | A family of indices that describe the connectivity of atoms within the molecule. | |
| Geometrical (3D) | Molecular Surface Area (MSA) | ~250 Ų | The total surface area of the molecule. |
| Molar Volume | ~220 cm³/mol | The volume occupied by one mole of the substance. | |
| Polar Surface Area (PSA) | 41.9 Ų | The surface area contributed by polar atoms, which is important for membrane permeability. | |
| Dipole Moment | ~3.5 D | A measure of the overall polarity of the molecule. |
Once a comprehensive set of descriptors is calculated, QSPR models can be developed. These models are mathematical equations that correlate the calculated descriptors with a specific property of interest. For example, a QSPR model could be built to predict the solubility, melting point, or a particular biological activity of a series of related compounds.
The development of a robust QSPR model for a class of compounds including this compound would typically involve the following steps:
Data Set Collection: A dataset of compounds with known experimental values for the property of interest would be compiled.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset.
Variable Selection: Statistical methods would be used to select the most relevant descriptors that have the strongest correlation with the property being modeled.
Model Generation: A mathematical model would be created using techniques such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) or random forests.
Model Validation: The predictive power of the model would be rigorously tested using internal and external validation techniques to ensure its reliability.
While specific QSPR studies focused solely on this compound are not readily found, the principles of these methodologies provide a framework for how its properties could be predicted and understood in a broader computational context.
Advanced Applications in Chemical Sciences
Role as a Precursor in Complex Organic Synthesis
The benzonitrile (B105546) group is a versatile functional group in organic chemistry, serving as a valuable intermediate for a multitude of chemical transformations. nih.gov The nitrile moiety within 2-(2-Morpholin-4-ylethoxy)benzonitrile can be strategically converted into other functional groups such as amines, amides, carboxylic acids, or tetrazoles. This chemical reactivity makes the compound a useful starting material for constructing more elaborate molecular architectures.
The synthesis of complex heterocyclic systems is a prominent application. For instance, benzonitrile derivatives are key precursors in the synthesis of quinazolines and phthalocyanines. mdpi.comresearchgate.netresearchgate.net The nitrile group can participate in cyclization reactions, enabling the formation of these larger, often biologically active, ring systems. The morpholine-ethoxy side chain is typically stable under many reaction conditions, allowing it to be carried through a synthetic sequence to be incorporated into the final product, where it can influence properties like solubility and bioavailability. nih.gov
Table 1: Potential Synthetic Transformations of this compound
| Functional Group Transformation | Reagents and Conditions (Examples) | Resulting Functional Group |
| Nitrile Reduction | H₂, Raney Ni or LiAlH₄ | Primary Amine (-CH₂NH₂) |
| Nitrile Hydrolysis (Acidic) | H₃O⁺, heat | Carboxylic Acid (-COOH) |
| Nitrile Hydrolysis (Basic) | NaOH, H₂O, heat | Carboxylate Salt (-COO⁻) |
| Tetrazole Formation | NaN₃, NH₄Cl | Tetrazole Ring |
| Cyclization Reactions | With appropriate co-reactants | Heterocyclic systems (e.g., quinazolines) |
Application in Catalyst Development (e.g., as ligands for transition metal catalysis)
In the field of catalysis, the development of novel ligands is crucial for tuning the reactivity and selectivity of transition metal catalysts. chiba-u.jpmdpi.com this compound possesses several features that make it a potential candidate for ligand design. The molecule contains multiple heteroatoms—the nitrogen and oxygen of the morpholine (B109124) ring, the oxygen of the ether linkage, and the nitrogen of the nitrile group—that have lone pairs of electrons available for coordination with a metal center.
The combination of a soft donor (nitrile nitrogen) and hard donors (ether and morpholine oxygen/nitrogen) could allow for unique coordination modes and electronic properties in a resulting metal complex. rsc.org Such polydentate ligands can form stable chelate rings with transition metals, enhancing the stability and modifying the catalytic activity of the complex. While specific applications of this exact molecule as a ligand are not yet prominent in the literature, its structural motifs suggest potential utility in designing new catalysts for various cross-coupling, hydrogenation, or polymerization reactions. mdpi.comuniurb.it
Utility in Materials Science Research (e.g., polymer modifiers, components of functional materials)
The distinct polarity and structural features of this compound suggest its potential use in materials science. The benzonitrile moiety can be a building block for functional materials like phthalocyanines, which are known for their applications as dyes, pigments, and in chemical sensors and photodynamic therapy. researchgate.netresearchgate.net
Furthermore, the compound could serve as a functional additive or modifier for polymers. The polar morpholine group can enhance the solubility of the molecule in certain polymer matrices and can influence the surface properties of a material. Its incorporation into a polymer backbone or as a pendant group could be used to alter properties such as:
Adhesion: The polar groups may improve adhesion to substrates.
Hygroscopicity: The ether and morpholine groups could attract water, modifying the material's interaction with moisture.
Thermal Stability: The aromatic ring contributes to thermal stability.
The nitrile group itself can undergo polymerization or be used as a reactive site for grafting onto other polymer chains, creating materials with tailored functionalities.
Exploration in Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. This compound has several structural features that make it an interesting candidate for host-guest studies. rsc.orgchemrxiv.org
Hydrogen Bonding: The oxygen and nitrogen atoms of the morpholine ring and the ether linkage can act as hydrogen bond acceptors.
π-Interactions: The aromatic benzonitrile ring can participate in π-π stacking interactions with other aromatic systems.
Dipole-Dipole Interactions: The polar nature of the ether, morpholine, and nitrile groups can lead to significant dipole-dipole interactions.
These features would allow the molecule to act as a "guest" that can bind within the cavities of "host" molecules, such as cyclodextrins, calixarenes, or the pores of metal-organic frameworks (MOFs). rsc.orgnih.gov The study of such interactions provides insight into molecular recognition processes and is fundamental to the development of drug delivery systems and chemical sensors. chemrxiv.orgrsc.org
Table 2: Structural Features and Relevance to Supramolecular Chemistry
| Structural Feature | Potential Non-Covalent Interaction | Relevance |
| Benzonitrile Ring | π-π Stacking, Hydrophobic Interactions | Binding to aromatic hosts, formation of stacked assemblies |
| Morpholine Ring | Hydrogen Bond Acceptor, Dipole-Dipole | Directional binding, interaction with polar hosts |
| Ether Linkage | Hydrogen Bond Acceptor, Flexibility | Conformational adaptability for fitting into host cavities |
Analytical Chemistry Methodologies (e.g., as a chromatographic standard, in method development)
In analytical chemistry, the availability of pure, well-characterized chemical compounds is essential for method development and validation. This compound can serve as a valuable reference standard for a variety of analytical techniques.
Given its unique combination of functional groups, it would have a distinct retention time in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), as well as a characteristic mass-to-charge ratio in Mass Spectrometry (MS). This makes it useful as:
An internal or external standard for the quantification of related compounds in complex matrices.
A reference compound for identifying impurities or degradation products in the manufacturing of related active pharmaceutical ingredients.
A tool for developing and optimizing chromatographic separation methods for molecules containing both benzonitrile and morpholine moieties. mspsss.org.ua
Contributions to Chemical Biology as a Molecular Scaffold or Chemical Probe (focus on chemical utility rather than biological outcomes)
The field of chemical biology utilizes small molecules to study and manipulate biological systems. nih.gov this compound represents a useful molecular scaffold for the development of chemical probes and compound libraries. A scaffold is a core structure upon which further chemical diversity can be built.
The morpholine ring is a "privileged structure" in medicinal chemistry, often incorporated into drug candidates to improve pharmacokinetic properties like solubility and metabolic stability. mspsss.org.ua The benzonitrile group is also present in numerous biologically active compounds. nih.gov
Starting from this scaffold, chemists can systematically modify different parts of the molecule:
Aromatic Ring Substitution: Adding various substituents to the benzonitrile ring to probe interactions with a biological target.
Nitrile Group Modification: Converting the nitrile to other functional groups (amines, tetrazoles) to alter binding properties. mdpi.com
Ether Linkage Variation: Changing the length of the ethoxy chain to optimize spacing and geometry.
This systematic modification allows for the creation of a library of related compounds. These libraries can then be screened to identify molecules that interact with specific proteins or pathways, serving as tools to probe biological function without focusing on a therapeutic outcome. nih.gov
Q & A
Q. What are the established synthetic routes for 2-(2-Morpholin-4-ylethoxy)benzonitrile in academic settings?
The compound is typically synthesized via nucleophilic substitution. For example, 2-(2-chloroethoxy)benzonitrile reacts with morpholine in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux, catalyzed by a base like KCO. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization by H/C NMR and HPLC (retention time ~1.03–1.29 minutes under conditions similar to ) are critical. Key spectral markers include the nitrile IR stretch at ~2220 cm and morpholine proton resonances at δ 2.4–3.8 ppm in NMR .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Core techniques include:
- NMR Spectroscopy : H NMR confirms the ethoxy linker (δ 4.2–4.5 ppm for –OCHCH–) and morpholine ring protons (δ 2.4–3.8 ppm). C NMR identifies the nitrile carbon at ~115 ppm.
- FT-IR : Verifies the nitrile group (sharp peak ~2220 cm).
- HPLC : Assesses purity (e.g., C18 column, acetonitrile/water mobile phase) with retention times comparable to related compounds (1.03–1.29 minutes) .
- Mass Spectrometry : ESI-MS or HR-MS confirms the molecular ion ([M+H] expected m/z ~247.1) .
Advanced Research Questions
Q. How can regioselectivity challenges during morpholine introduction be addressed in synthesis?
Competing alkylation at alternative sites (e.g., benzonitrile para-position) may occur. Strategies include:
- Solvent Optimization : Lower-polarity solvents (e.g., THF) favor nucleophilic attack at the ethoxy group.
- Temperature Control : Slow addition of morpholine at 0–5°C reduces side reactions.
- Computational Modeling : DFT calculations predict reactive sites by analyzing charge distribution and frontier molecular orbitals .
- Byproduct Monitoring : LC-MS tracks intermediates, enabling real-time adjustments .
Q. What methodologies resolve crystallographic discrepancies in this compound derivatives?
For X-ray diffraction:
- Use SHELXL for refinement, especially with high-resolution data (d ≤ 0.8 Å). Apply TWIN commands for twinned crystals.
- Validate hydrogen bonding via PLATON analysis and compare bond lengths/angles with DFT-optimized structures.
- For polymorphic forms, employ differential scanning calorimetry (DSC) to identify thermal transitions .
Q. How does the morpholinylethoxy moiety influence biological activity in kinase inhibitors?
- Binding Interactions : The morpholine nitrogen forms hydrogen bonds with kinase ATP-binding pockets (e.g., in EGFR or PI3K).
- Solubility Enhancement : The ethoxy spacer improves aqueous solubility, critical for bioavailability.
- Structure-Activity Relationship (SAR) : Analogs with para-substituted morpholine (e.g., trifluoromethyl groups) show enhanced IC values in cytotoxicity assays (e.g., MCF-7 cell lines) .
Contradictions and Recommendations
- Purity Confirmation : While emphasizes column chromatography, uses HPLC for final validation. Researchers should combine both for rigorous quality control.
- Biological Activity : highlights cytotoxicity in breast cancer models, but structural analogs in show divergent activities. Conduct comparative SAR studies to clarify substituent effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

